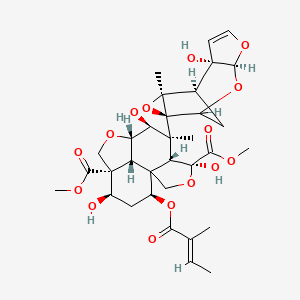
8-Azahypoxanthin
Übersicht
Beschreibung
8-Azahypoxanthine, also known as 8-Aza-6-hydroxypurine, is a triazolopyrimidine compound with the molecular formula C4H3N5O. It is a nucleobase analogue and a member of triazolopyrimidines.
Wissenschaftliche Forschungsanwendungen
8-Azahypoxanthine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a nucleobase analogue in studies of nucleic acid interactions and enzyme inhibition.
Wirkmechanismus
Target of Action
The primary target of 8-Azahypoxanthine is the enzyme hypoxanthine-guanine phosphoribosyl transferase (HGPRT) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
8-Azahypoxanthine acts as an inhibitor of HGPRT . It interacts with the enzyme, preventing it from performing its normal function in the purine salvage pathway .
Biochemical Pathways
8-Azahypoxanthine affects the purine salvage pathway , a critical biochemical pathway for nucleotide synthesis . By inhibiting HGPRT, 8-Azahypoxanthine disrupts this pathway, potentially affecting the synthesis of nucleotides and other downstream effects.
Result of Action
The inhibition of HGPRT by 8-Azahypoxanthine can lead to a disruption in the purine salvage pathway, potentially affecting nucleotide synthesis . This disruption could have various molecular and cellular effects, depending on the specific biological context. For instance, it has been suggested that 8-Azahypoxanthine has antitumor activity .
Biochemische Analyse
Biochemical Properties
8-Azahypoxanthine is involved in biochemical reactions in both fungi and plants . In plants, 8-Azahypoxanthine is converted into a metabolite, 2-aza-8-oxohypoxanthine . The conversion of 8-Azahypoxanthine to 2-aza-8-oxohypoxanthine is catalyzed by xanthine oxidase (XOD)/xanthine dehydrogenase (XDH), a known purine metabolizing enzyme .
Cellular Effects
A related compound, 2-aza-8-oxohypoxanthine, has been shown to have effects on human epidermal cell proliferation . It significantly increased cell viability at certain concentrations and influenced the gene expression of various proteins involved in skin barrier functioning .
Molecular Mechanism
The molecular mechanism of 8-Azahypoxanthine involves its conversion to 2-aza-8-oxohypoxanthine. This conversion is catalyzed by xanthine oxidase (XOD)/xanthine dehydrogenase (XDH), a known purine metabolizing enzyme . This enzyme hydroxylates a substrate to produce uric acid and simultaneously transfers electrons to nicotinamide adenine dinucleotide (NAD) in XDH and to oxygen in XOD .
Temporal Effects in Laboratory Settings
It is known that 8-Azahypoxanthine is rapidly metabolized and converted to 2-aza-8-oxohypoxanthine in rice .
Metabolic Pathways
8-Azahypoxanthine is part of a new purine metabolic pathway . It is converted into 2-aza-8-oxohypoxanthine, a process catalyzed by xanthine oxidase (XOD)/xanthine dehydrogenase (XDH) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Azahypoxanthine can be synthesized through multiple synthetic routes. One common method involves the reaction of 5-amino-1H-imidazole-4-carboxamide hydrochloride with sodium nitrite in water at 0°C. This reaction yields 3,7-dihydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one, which is then further processed to obtain 8-Azahypoxanthine .
Another method involves the use of fine bubble technology for the green synthesis of 2-azahypoxanthine from 2-cyanoacetamide. This process includes oximation, selective reduction, coupling with formamidine acetate, and intramolecular cyclization .
Industrial Production Methods: Industrial production of 8-Azahypoxanthine typically follows similar synthetic routes but on a larger scale. The use of advanced technologies and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Azahypoxanthine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-aza-8-oxohypoxanthine.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: 2-aza-8-oxohypoxanthine.
Reduction: Various reduced derivatives depending on the specific reaction conditions.
Substitution: Substituted triazolopyrimidines with different functional groups.
Vergleich Mit ähnlichen Verbindungen
2-Azahypoxanthine: Another triazolopyrimidine with similar properties.
2-aza-8-oxohypoxanthine: An oxidized derivative of 8-Azahypoxanthine.
Imidazole-4-carboxamide: A related compound with distinct biological activities.
Uniqueness: 8-Azahypoxanthine is unique due to its specific inhibition of HGPRT and its potential applications in both medicinal and industrial fields. Its ability to act as a nucleobase analogue and its involvement in various biochemical pathways make it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O/c10-4-2-3(5-1-6-4)8-9-7-2/h1H,(H2,5,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEYCNOOAHGFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNN=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062590 | |
| Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 1,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2683-90-1 | |
| Record name | 3,6-Dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2683-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azahypoxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Azahypoxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 1,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















